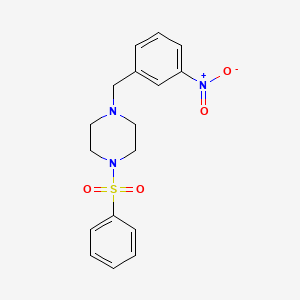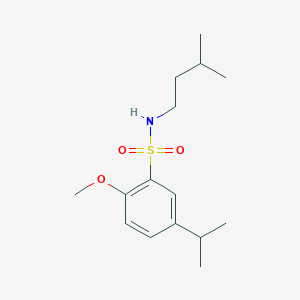![molecular formula C18H33N3O2 B6025486 N'-[1-(cyclohexylmethyl)-3-piperidinyl]-N,N-dimethylsuccinamide](/img/structure/B6025486.png)
N'-[1-(cyclohexylmethyl)-3-piperidinyl]-N,N-dimethylsuccinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(cyclohexylmethyl)-3-piperidinyl]-N,N-dimethylsuccinamide, commonly known as Sufentanil, is a potent synthetic opioid analgesic drug. It belongs to the class of fentanyl analogs and is used for pain management in anesthesia and critical care settings. Sufentanil is a highly selective mu-opioid receptor agonist, which means it binds to the mu-opioid receptors in the brain and spinal cord, resulting in pain relief.
Mécanisme D'action
Sufentanil exerts its analgesic effects by binding to the mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain transmission. It also activates the reward pathway in the brain, leading to feelings of euphoria and relaxation.
Biochemical and physiological effects:
Sufentanil has a rapid onset of action and a short duration of action, making it an ideal drug for use in anesthesia and critical care settings. It produces potent analgesia, sedation, and respiratory depression, which can be beneficial in certain clinical situations. However, its use is associated with several side effects, including nausea, vomiting, itching, and respiratory depression.
Avantages Et Limitations Des Expériences En Laboratoire
Sufentanil is commonly used in laboratory experiments to study the mu-opioid receptor system and its role in pain modulation. Its potent analgesic effects make it a valuable tool for studying pain pathways and the mechanisms of action of other drugs. However, its use is limited by its high potency and potential for abuse, which can lead to ethical concerns and regulatory issues.
Orientations Futures
There are several areas of research that could benefit from further investigation of Sufentanil. These include the development of new analogs with improved pharmacological properties, the study of its effects on the immune system and inflammation, and the investigation of its potential as a treatment for opioid addiction. Additionally, further research is needed to better understand the long-term effects of Sufentanil use and its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of Sufentanil involves a multi-step process that starts with the reaction of N-methylpiperidine with cyclohexylmethyl chloride to form N-cyclohexylmethyl-N-methylpiperidine. This intermediate is then reacted with N,N-dimethylsuccinamic acid to yield Sufentanil. The process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Sufentanil has been extensively studied for its analgesic properties and has been used in various clinical settings, including anesthesia, pain management, and critical care. It is commonly used in combination with other drugs, such as propofol and midazolam, for sedation during surgical procedures.
Propriétés
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-N',N'-dimethylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-20(2)18(23)11-10-17(22)19-16-9-6-12-21(14-16)13-15-7-4-3-5-8-15/h15-16H,3-14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUDCKZOFQMPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)NC1CCCN(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6025417.png)

![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6025426.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6025427.png)

![2-{[(4-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6025441.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6025446.png)
![N-isopropyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025456.png)

![N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-fluorobenzamide hydrochloride](/img/structure/B6025474.png)
![N-(4-fluorobenzyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6025480.png)

![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6025492.png)